molecular formula C14H8BrNO5S B085638 Bromaminic acid CAS No. 116-81-4

Bromaminic acid

Cat. No. B085638
CAS RN: 116-81-4
M. Wt: 382.19 g/mol
InChI Key: QZZSAWGVHXXMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromaminic acid serves as a vital precursor for producing dyes and biologically active compounds. Its significance lies in the ability to replace the C4-bromo substituent with various (ar)alkylamino residues, thus forming a diverse range of compounds (Malik, Baqi, & Müller, 2015).

Synthesis Analysis

The synthesis of bromaminic acid and its analogues involves several steps, starting from 1-aminoanthraquinone. This compound is converted to 2-hydroxymethyl-substituted derivatives, leading to carbaldehyde, carboxylic acid, and nitrile derivatives. These are further processed to yield various bromaminic acid derivatives. Methods also exist for the direct conversion of 1-amino-4-bromo-2-hydroxymethylanthraquinone to 2-substituted bromaminic acid analogues (Malik et al., 2015).

Molecular Structure Analysis

The molecular structure of bromaminic acid is characterized by the anthraquinone core with specific substituents. This structure forms the basis for its diverse applications in dye and drug synthesis. The structural variations are achieved by modifying the substituents at the 2-position of the anthraquinone core, impacting its chemical behavior and properties.

Chemical Reactions and Properties

Bromaminic acid undergoes various chemical reactions, including Ullmann coupling reactions, to form anilinoanthraquinone derivatives. These reactions are facilitated by copper catalysis and microwave-assisted processes, indicating the compound's reactivity and versatility in forming different derivatives (Baqi & Müller, 2007).

Physical Properties Analysis

The physical properties of bromaminic acid derivatives vary based on the substituents. For instance, derivatives used as dyes show excellent fastness to light, wet treatment, and rubbing, with high dye uptake. The brilliant hues of these derivatives underscore their physical stability and suitability for textile applications (Zhang, Hou, & Tan, 1997).

Chemical Properties Analysis

The chemical properties of bromaminic acid are significantly altered by its derivatives. For example, its reactions in the Ullmann coupling process yield various biologically active compounds. These derivatives have potential applications in pharmacology, highlighting the compound's diverse chemical functionality (Malik et al., 2016).

Scientific Research Applications

  • Precursor for Dyes and Drugs : Bromaminic acid serves as an important precursor for obtaining dyes and biologically active compounds. Various derivatives of bromaminic acid are synthesized for use in drugs and dyes, showcasing its versatility in these fields (Malik, Baqi, & Müller, 2015).

  • Dyeing Properties : It is used to derive violet acid dyes, which have been found to dye wool, silk, and polyamide fibers with excellent fastness and high dye uptake (Zhang, Hou, & Tan, 1997).

  • Biologically Active Compounds : Microwave-assisted reactions involving bromaminic acid are used to synthesize a variety of biologically active compounds, including potential antithrombotic drugs (Baqi & Müller, 2010).

  • Chemical Kinetics Study : Bromaminic acid's decomposition kinetics in aqueous solutions have been studied, contributing to our understanding of its stability and reactivity in different environments (Lei, Mariñas, & Minear, 2004).

  • Anthraquinone Derivatives Synthesis : It is used in the synthesis of anthraquinone derivatives for potential application as new dyes or in pharmacology (Malik et al., 2016).

  • Toxicology Studies : Bromaminic acid is used in toxicology studies to understand the impact of bromine oxidants, which can inform environmental protection strategies (Fisher et al., 1999).

  • Environmental Applications : The compound has been studied for primary treatment in aqueous solutions using natural cold energy, highlighting its potential application in environmental science (Xue-ning, 2007).

  • P2Y2 Receptor Antagonists Synthesis : Anilinoanthraquinone derivatives synthesized from bromaminic acid have been evaluated as antagonists at P2Y2 receptors, indicating its use in medicinal chemistry (Weyler et al., 2008).

  • Analytical Applications : Bromaminic acid derivatives, such as sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N), are used as oxidizing titrants in various chemical analyses (Gowda et al., 1983).

Safety And Hazards

When handling Bromaminic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The Bromaminic Acid market is projected to experience significant growth from 2024 to 2031, fueled by various factors including technological advancements, rising demand for Bromaminic Acid, and favorable government policies . The market is expected to benefit from increasing consumer awareness and a trend towards sustainable and eco-friendly products .

properties

IUPAC Name

1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZSAWGVHXXMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6258-06-6 (hydrochloride salt)
Record name Bromamine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5044782
Record name 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromaminic acid

CAS RN

116-81-4
Record name 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromamine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromaminic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMAMINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBZ7FUN4BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromaminic acid
Reactant of Route 2
Reactant of Route 2
Bromaminic acid
Reactant of Route 3
Reactant of Route 3
Bromaminic acid
Reactant of Route 4
Bromaminic acid
Reactant of Route 5
Bromaminic acid
Reactant of Route 6
Reactant of Route 6
Bromaminic acid

Citations

For This Compound
165
Citations
Y Baqi, S Weyler, J Iqbal, H Zimmermann… - Purinergic Signalling, 2009 - Springer
… The 1-naphthyl (20) and the 3,4-dimethoxyphenyl derivative (22) were synthesized by the classic Ullmann reaction from bromaminic acid (8) and 1-naphthylamine, or 3,4-…
Number of citations: 87 link.springer.com
EM Malik, Y Baqi, CE Müller - Beilstein Journal of organic …, 2015 - beilstein-journals.org
… Here we report methods for the synthesis of bromaminic acid … to the corresponding bromaminic acid derivatives in excellent … the desired 2-substituted bromaminic acid analogues in high …
Number of citations: 23 www.beilstein-journals.org
S Weyler, Y Baqi, P Hillmann, M Kaulich… - Bioorganic & medicinal …, 2008 - Elsevier
… A library of anilinoanthraquinone derivatives was synthesized by parallel Ullmann coupling reaction of bromaminic acid with aniline derivatives in solution using a compact parallel …
Number of citations: 78 www.sciencedirect.com
Y Baqi, CE Müller - Organic Letters, 2007 - ACS Publications
… Initially, we investigated two different classical procedures for reacting bromaminic acid sodium salt (1) with aromatic amines (2a−j) as outlined in Scheme 1: method A, 1c,d reaction in …
Number of citations: 82 pubs.acs.org
B Shao, H Du, X Hao, R Lu, Y Luo, S Zhang - Chinese journal of chemical …, 2016 - Elsevier
… reaction of bromaminic acid in aqueous solution. The aim of this study was to enhance the stability of cuprous ion and decrease the hydrolysis byproducts of bromaminic acid. Thus, a …
Number of citations: 7 www.sciencedirect.com
Y Zhang, W Hou, Y Tan - Dyes and Pigments, 1997 - Elsevier
… Six violet acid dyes derived from bromaminic acid were prepared and their structures were determined via UV-Vis, IR, 1H-NMR and MS techniques. The colour, fastness and dyeing rate …
Number of citations: 26 www.sciencedirect.com
Y Baqi, CE Müller - nature protocols, 2010 - nature.com
… Initially we investigated two different classical procedures for reacting bromaminic acid sodium salt (2a) with a test set of aniline derivatives as outlined in Figure 2. The reaction …
Number of citations: 58 idp.nature.com
V Shupeniuk, T Taras, O Sabadakh… - French-Ukrainian …, 2020 - kyivtoulouse.univ.kiev.ua
… New 4-substituted 9,10-anthraquinones (6 compouds) with amino derivations fragments were synthesized through the substitution of the bromaminic acid by amines using the Ullmann …
Number of citations: 5 www.kyivtoulouse.univ.kiev.ua
MD Stanescu, A Sanislav, RV Ivanov… - Applied biochemistry …, 2011 - Springer
… The biocatalyst proved to be efficient in decolorization of two anthraquinone derivatives, namely Acid Blue 62 and bromaminic acid. After 24 h over 80% of the two substrates have been …
Number of citations: 23 idp.springer.com
EM Malik, M Rashed, L Wingen, Y Baqi, CE Müller - Dyes and Pigments, 2016 - Elsevier
… Starting from the sodium salt of bromaminic acid (1, BAA), our laboratory has previously synthesized AQ derivatives related to the chlorotriazinyl dye Reactive Blue 2 (2, RB-2), and its …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.